molecular formula C17H18N4OS B2582293 1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1705096-32-7

1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2582293
CAS RN: 1705096-32-7
M. Wt: 326.42
InChI Key: JGBQZKUSOUSDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide, also known as TAK-700, is a small molecule inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1). CYP17A1 is involved in the biosynthesis of androgens, which are male sex hormones. TAK-700 has been studied for its potential use in the treatment of prostate cancer, which is often driven by androgens.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

Novel synthesis techniques have been developed for creating pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are crucial for pharmaceutical applications. For instance, Hassan et al. (2014) discussed the synthesis of 5-aminopyrazole derivatives through a reaction involving hydrazine hydrate, highlighting the structural characterization and potential biological activity of these compounds (Hassan, Hafez, & Osman, 2014).

Chemical Properties and Structural Analysis

Studies such as that by Kumara et al. (2018) provide comprehensive details on the chemical properties, structural analysis, and potential applications of novel pyrazole derivatives, showcasing the importance of these compounds in various scientific domains (Kumara, Kumar, Kumar, & Lokanath, 2018).

Biological Evaluation and Antiviral Activities

Anticancer and Anti-inflammatory Properties

Research has focused on the biological evaluation of pyrazolopyrimidine derivatives for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and evaluated their cytotoxic and anti-inflammatory activities, demonstrating the therapeutic potential of these compounds (Rahmouni et al., 2016).

Antiviral Activities

Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. This study illustrates the potential of such compounds in combating viral infections (Hebishy, Salama, & Elgemeie, 2020).

Antioxidant and Antifungal Activities

Antioxidant Applications

Amer et al. (2011) explored the synthesis of new thiazoles with potential as antioxidant additives for lubricating oils, highlighting the industrial application of pyrazole derivatives (Amer, Hassan, Moawad, & Shaker, 2011).

Antifungal Activities

Du et al. (2015) reported on the antifungal activity and structure-activity relationships of novel pyrazole-4-carboxylic acid amides, demonstrating their efficacy against phytopathogenic fungi and the potential for agricultural applications (Du et al., 2015).

properties

IUPAC Name

1,3,5-trimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-10-16(11(2)21(4)20-10)17(22)19-14-8-6-5-7-13(14)15-9-23-12(3)18-15/h5-9H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBQZKUSOUSDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.